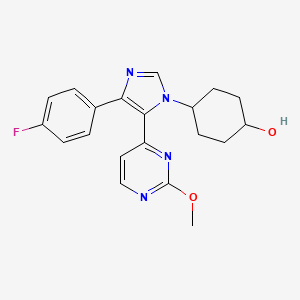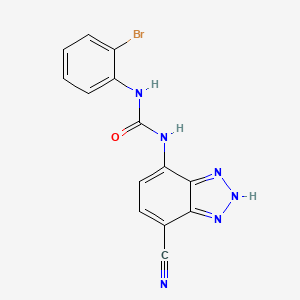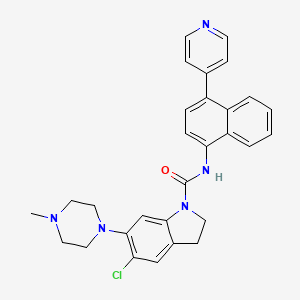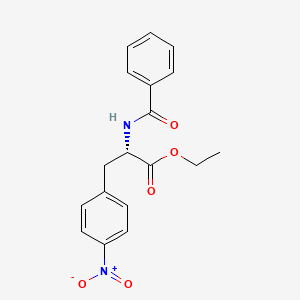
Scammonin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scammonin I is a resin glycoside compound derived from the roots of the plant Convolvulus scammonia, commonly known as scammony. This plant is native to the eastern Mediterranean region and has been used traditionally for its medicinal properties. This compound is known for its potent purgative effects and is a significant component of the scammony resin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scammonin I is typically extracted from the roots of Convolvulus scammonia. The process involves incising the fresh root to obtain the gum resin, which is then processed to isolate the resin glycosides. The resin is soluble in ether, and the extraction process often involves the use of solvents like ether to separate the resin glycosides from other components .
Industrial Production Methods
Industrial production of scammonin involves large-scale extraction from the roots of Convolvulus scammonia. The roots are harvested, cleaned, and incised to collect the gum resin. The resin is then subjected to solvent extraction, typically using ether, to isolate the resin glycosides. The isolated glycosides are further purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Scammonin I undergoes various chemical reactions, including hydrolysis, esterification, and oxidation. The compound contains multiple hydroxyl groups, making it susceptible to esterification reactions with organic acids .
Common Reagents and Conditions
Major Products
The major products formed from the hydrolysis of scammonin include scammonic acid, isobutyric acid, and tiglic acid. Esterification reactions yield various ester derivatives of scammonin .
Scientific Research Applications
Scammonin I has several scientific research applications across different fields:
Chemistry: this compound is studied for its unique glycosidic structure and its reactivity in various chemical reactions.
Medicine: this compound’s potent purgative effects make it a subject of interest in pharmacological studies.
Industry: This compound is used in the production of purgative drugs and other medicinal formulations.
Mechanism of Action
Scammonin I exerts its effects primarily through its interaction with bile in the small intestine. When scammonin combines with bile, it forms a strong purgative complex that stimulates the secretion of liver and intestinal glands. This leads to increased intestinal motility and the expulsion of intestinal contents .
Comparison with Similar Compounds
Scammonin I is part of a broader family of resin glycosides found in the Convolvulaceae family. Similar compounds include:
Jalapin: Another resin glycoside with potent purgative effects, derived from the roots of Ipomoea purga.
Convolvulin: Found in the roots of Convolvulus arvensis, this compound shares similar glycosidic structures and biological activities.
Orizabic acid A: A minor resin glycoside found in Convolvulus scammonia, similar in structure to scammonin.
This compound is unique due to its specific glycosidic structure and its potent purgative effects, which are more pronounced compared to some of its analogs .
Properties
CAS No. |
145108-33-4 |
|---|---|
Molecular Formula |
C50H84O21 |
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
[30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |
InChI |
InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+ |
InChI Key |
DGRGOOVTCYVEDQ-KIBLKLHPSA-N |
SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |
Isomeric SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
145108-33-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester scammonin I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


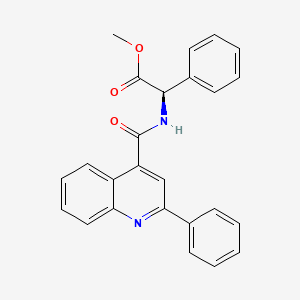
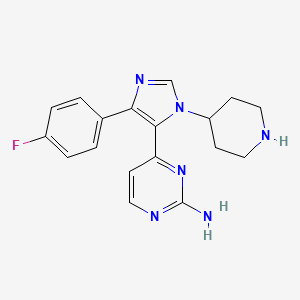
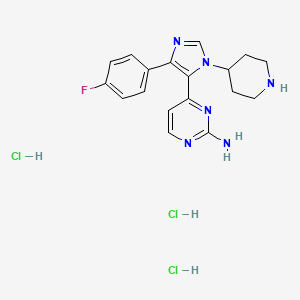
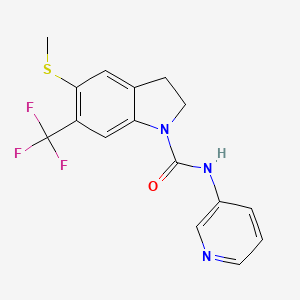
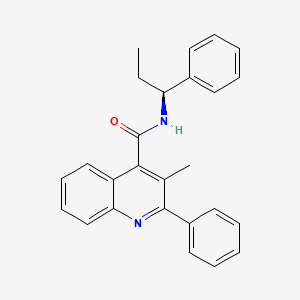
![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)
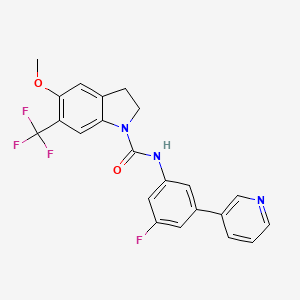
![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)
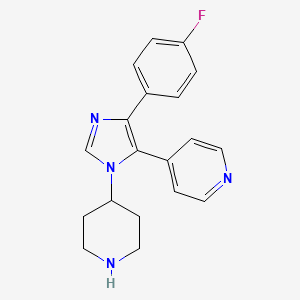
![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)
